molecular formula C22H18N2O3S B2379536 3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one CAS No. 1001785-65-4

3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one

Cat. No. B2379536
CAS RN: 1001785-65-4
M. Wt: 390.46
InChI Key: HQZXOKWCLSKEDJ-UHFFFAOYSA-N
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Description

“3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one” is a chemical compound with the molecular formula C22H18N2O3S . It belongs to the class of compounds known as pyrazoles, which are characterized by a five-membered aromatic ring structure containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring is substituted with various functional groups, including a methylphenyl sulfanyl group, a carbonyl group, and a chromen-2-one group .

Scientific Research Applications

Synthesis and Chemical Properties

Research into chromen-2-one derivatives often involves exploring their synthesis for various applications, including medicinal chemistry. Rao and Reddy (2008) described the synthesis of new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles, highlighting the versatility of chromen-2-one derivatives in creating heterocyclic compounds with potential biological activities (Rao & Reddy, 2008).

Igarashi et al. (2005) focused on synthesizing a capillarisin sulfur-analogue with aldose reductase inhibitory activity, demonstrating the chemical modification possibilities of chromen-2-one derivatives for targeted biological effects (Igarashi et al., 2005).

Structural and Spectroscopic Analysis

The study by Delgado Espinosa et al. (2017) on the effect of chalcogen substitution on the structure and spectroscopy of 4,7-dimethyl-2H-chromen-2-one/thione analogues provides insight into how small modifications in chromen-2-one derivatives can significantly affect their physical and chemical properties. This research is crucial for understanding the fundamental aspects that influence the reactivity and potential applications of these compounds (Delgado Espinosa et al., 2017).

properties

IUPAC Name

3-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-13-8-10-17(11-9-13)28-20-14(2)23-24(15(20)3)21(25)18-12-16-6-4-5-7-19(16)27-22(18)26/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXOKWCLSKEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)C3=CC4=CC=CC=C4OC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one

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